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Compound of Interest

Spiro[3.3]heptane-3-carboxylic
Compound Name:

acid
CAS No.: 1314960-17-2; 28114-87-6
Cat. No.: B2393276

Get Quote

Chemical Identity & Identifiers

The precise identification of spirocyclic scaffolds is paramount due to their subtle isomeric
differences. The table below differentiates the two relevant isomers. Researchers seeking the
standard bioisostere for a phenyl or cyclohexyl group should utilize the 2-Carboxylic Acid.

Data Summary Table
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Feature

Target A: The Bioisostere
(Commonly Requested)

Target B: The Literal IUPAC
(Rare)

Preferred Name

Spiro[3.3]heptane-2-carboxylic
acid

Spiro[3.3]heptane-1-carboxylic
acid

Synonyms

Spiro[3.3]heptane-3-carboxylic
acid (Commercial); Fecht's

Acid Derivative

Spiro[3.3]heptane-3-carboxylic
acid (IJUPAC numbering

variant)

CAS Registry

28114-87-6

1314960-17-2

SMILES OC(=0)Cc1ccz(cr)ceez OC(=0)C1ccz(cce2)1
FUQHLUSGMOSPRQ- BUHUUMJSTDLONB-
InChlKey
UHFFFAOYSA-N UHFFFAOYSA-N
o ) Chiral (Racemic or
Chirality Achiral (Plane of symmetry)

Enantiopure)

Key Application

Phenyl/Piperidine Bioisostere

Mechanistic Probes;

Glutamate Analogs

Bioisosteric Significance in Drug Design[3][4][5]

The spiro[3.3]heptane scaffold has emerged as a high-value saturated bioisostere for para-

substituted benzene rings and piperidine moieties. Its utility is driven by its ability to improve

physicochemical properties without altering the binding vector significantly.

Structural Advantages

o EXxit Vector Geometry: The 2,6-disubstitution pattern of spiro[3.3]heptane provides a linear

distance similar to a para-phenyl ring but with a distinct 3D topology that can access new IP

space.

o Metabolic Stability: The strained spiro-carbon (quaternary center) blocks metabolic hotspots,

often reducing oxidative clearance compared to piperidines or cyclohexanes.

o Fsp3 Fraction: Increasing the fraction of sp3 hybridized carbons (Fsp3) correlates with

improved clinical success rates by enhancing solubility and reducing promiscuous binding.
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Decision Logic: Scaffold Selection

The following diagram illustrates the decision process for implementing this scaffold in lead
optimization.
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or High Lipophilicity (LogP) (P450 Oxidation)
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Retained Vector
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Figure 1: Decision logic for deploying spiro[3.3]heptane scaffolds in medicinal chemistry
campaigns.

Synthetic Methodology: Spiro[3.3]heptane-2-
carboxylic Acid[6][7]

The synthesis of the 2-isomer is robust and scalable, typically proceeding via the "Fecht's Acid"
route. This protocol avoids the complexity of separating enantiomers required for the 1-isomer.
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Reaction Pathway[2][5][8][9][10][11]

o Double Alkylation: Cyclization of diethyl malonate with a pentaerythritol derivative (e.g., the
dibromide or tosylate equivalent) to form the spiro-dicarboxylate.

o Hydrolysis & Decarboxylation: Saponification of the diester followed by thermal
decarboxylation yields the mono-acid.

Detailed Protocol

Step 1: Formation of Spiro[3.3]heptane-2,2-dicarboxylic acid diethyl ester

» Reagents: Diethyl malonate (1.0 eq), 1,1-bis(bromomethyl)cyclobutane (or equivalent
electrophile), NaOEt (2.2 eq), Ethanol.

e Conditions: Reflux for 12—24 hours.
e Mechanism: Double nucleophilic substitution (
) at the quaternary carbon of the cyclobutane precursor.
Step 2: Hydrolysis and Decarboxylation
» Reagents: KOH (aq), followed by HCI (conc).
o Conditions: Reflux (Hydrolysis)
Acidify
Thermal neat heating at 180-200°C (Decarboxylation).

e Yield: Typically 60-75% over two steps.

Synthetic Pathway Diagram[8][9]
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Figure 2: Synthetic route for the construction of the spiro[3.3]heptane-2-carboxylic acid core.

Physicochemical Profiling

The following data compares the computed properties of the spirocyclic acid against a standard
cyclohexanecarboxylic acid, highlighting the "spiro effect" on lipophilicity and shape.

Spiro[3.3]heptane- Cyclohexanecarbo

Propert Impact
S 2-COOH xylic Acid -

Molecular Weight 140.18 g/mol 128.17 g/mol +12 Da (Negligible)

cLogP ~1.8 ~2.3 Lower Lipophilicity
Identical (Polar grou

TPSA 37.3A2 37.3 A2 ( 9roup
unchanged)

Fsps 0.88 0.86 High Saturation

o ) ) Conformational

Shape Rigid, Compact Flexible (Chair/Boat) o

Restriction

Interpretation: The spiro scaffold lowers cLogP while maintaining a similar steric volume to
cyclohexane, making it an ideal tool for lowering the lipophilicity of a lead compound without
sacrificing hydrophobic contacts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spiro[3.3]heptane-carboxylic Acids: Structural Identifiers
& Synthetic Methodology]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2393276/docs#spiro-3-3-heptane-carboxylic-acids-
structural-identifiers-synthetic-methodology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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